molecular formula C21H26N2O2S B2412866 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2034236-51-4

1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No.: B2412866
CAS No.: 2034236-51-4
M. Wt: 370.51
InChI Key: DFOGEGXOKCJQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound that belongs to the class of urea derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

Versatile Synthesis Approaches

A study by Muccioli et al. (2003) introduced a novel pathway to benzhydryl-phenylureas via microwave-enhanced synthesis, demonstrating an unexpected rearrangement during the synthesis of hydantoins. This method provides a straightforward approach to synthesizing substituted 1-benzhydryl-3-phenyl-ureas, highlighting the compound's synthetic accessibility and the potential for structural variation (Muccioli et al., 2003).

Metal Chelating and Enzyme Inhibition

A study investigated tetrahydropyrimidine-5-carboxylates for their metal chelating effects and inhibition profiles against various enzymes. Although not directly mentioning 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, this research illustrates the broader context of urea derivatives in biochemical applications, including potential therapeutic targets (Sujayev et al., 2016).

Potential Applications in Material Science and Catalysis

Nonlinear Optical Properties

The study by Sajan et al. (2006) on methyl p-hydroxy benzoate explores structural and electronic contributions to hyperpolarizability. While focusing on a different compound, this research underscores the significance of urea derivatives in developing materials with nonlinear optical properties, which could be relevant for this compound in advanced photonic applications (Sajan et al., 2006).

Catalysis and Synthetic Utility

The research by Hutchby et al. (2009) on hindered ureas as masked isocyanates demonstrates the compound's utility in synthetic chemistry, especially for the facile carbamoylation of nucleophiles under neutral conditions. This highlights the potential of this compound and related compounds in catalysis and as intermediates in organic synthesis (Hutchby et al., 2009).

Properties

IUPAC Name

1-benzhydryl-3-[(4-methoxythian-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-25-21(12-14-26-15-13-21)16-22-20(24)23-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOGEGXOKCJQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.